5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
Description
Properties
CAS No. |
606092-72-2 |
|---|---|
Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-methyl-N-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H14N4S/c1-12-11-19-18(23-12)22-17-14-9-5-6-10-15(14)20-16(21-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20,21,22) |
InChI Key |
RVXAVLKJEPIRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with 2-phenylquinazoline under specific conditions. The reaction may require catalysts and solvents to facilitate the process. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Thiazole Ring Functionalization
Thiazole substitution is achieved through:
-
Hantzsch Thiazole Synthesis : Condensation of α-halo ketones (e.g., chloroacetone) with thioureas or thioamides in ethanol or THF . For example:
Key Reaction Data
Spectral and Analytical Confirmation
-
FTIR : Peaks at 1615–1600 cm⁻¹ (C=N), 1186 cm⁻¹ (C-S-C), and 2925 cm⁻¹ (aliphatic C-H) .
-
¹H-NMR :
-
Mass Spectrometry : Molecular ion peaks (M⁺) with fragmentation patterns consistent with quinazoline-thiazole cleavage .
Reactivity and Modifications
-
Electrophilic Substitution : The thiazole ring undergoes halogenation (e.g., bromination at C5) under mild conditions .
-
Cross-Coupling Reactions : Suzuki coupling with aryl boronic acids modifies the phenyl group of quinazoline .
Biological Correlation
While not the focus, derivatives of N-(quinazolin-4-yl)thiazol-2-amine exhibit:
-
Anticancer Activity : Inhibition of aurora kinases (IC₅₀: 8–10 nM) .
-
Antibacterial Properties : MIC values of 2–8 µg/mL against S. aureus .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent through its ability to inhibit key kinases involved in cell division. Specifically, compounds similar to 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine have been identified as potent inhibitors of aurora A and B kinases, which play critical roles in mitosis. In a study involving N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, it was found that these compounds induced cell death by causing mitotic failure and increased polyploidy in cancer cell lines, demonstrating significant cytotoxicity against MCF-7 and HeLa cells .
Antiepileptic Properties
In the realm of neurological disorders, derivatives of quinazoline and thiazole have been evaluated for their antiepileptic effects. The synthesis of novel compounds based on thiazole structures has led to promising results in animal models for epilepsy. For instance, specific derivatives were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, showing significant efficacy compared to the standard drug Phenytoin . This suggests that similar structures may provide therapeutic benefits for epilepsy management.
Antimicrobial Activity
The antimicrobial properties of compounds related to 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine have also been explored. Research indicates that thiazole derivatives exhibit activity against various bacterial strains and fungi. For example, certain synthesized compounds demonstrated superior activity against resistant strains of fungi such as Aspergillus fumigatus, which is critical given the increasing incidence of fungal infections in immunocompromised patients .
Acetylcholinesterase Inhibition
Another area of interest is the potential application of thiazole-based compounds as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Compounds with a thiazole core have shown significant inhibitory activity against acetylcholinesterase, suggesting their utility in enhancing cholinergic transmission and potentially improving cognitive function .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine involves various chemical reactions that allow for modifications leading to enhanced biological activity. Studies focusing on structure activity relationships (SAR) indicate that specific substitutions on the thiazole ring can significantly affect the biological properties of these compounds . This understanding aids in rational drug design, allowing researchers to optimize therapeutic efficacy while minimizing toxicity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues Targeting mGluR4
ADX88178 (5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine)
- Structure : Replaces the quinazoline with a pyrimidine and pyrazole group.
- Activity : A potent mGluR4 positive allosteric modulator (PAM) with EC50 values of 4 nM (human) and 9 nM (rat). Demonstrates antiparkinsonian effects by reducing haloperidol-induced catalepsy and enhancing L-DOPA efficacy .
- Applications : Used in PET imaging ([11C]ADX88178) for mGluR4 studies in neurodegenerative disorders .
- Key Difference : The pyrimidine-pyrazole system in ADX88178 enhances selectivity for mGluR4, whereas the quinazoline in the target compound may shift selectivity toward kinase targets .
Thiazol-2-Amine Derivatives as Kinase Inhibitors
CYC116 (4-Methyl-5-(2-(4-Morpholinophenylamino)Pyrimidin-4-yl)Thiazol-2-Amine)
- Structure: Features a pyrimidine linked to a morpholinophenyl group.
- Activity : Potent aurora kinase inhibitor (Ki = 8.0 nM for aurora A; 9.2 nM for aurora B). Induces mitotic failure and polyploidy in cancer cells .
- Key Difference: The morpholinophenyl substituent in CYC116 is critical for aurora kinase inhibition, whereas the phenylquinazolinyl group in the target compound may target different kinases or receptors .
Nitrophenyl-Thiazol-2-Amine Derivatives
4-(4-Nitrophenyl)Thiazol-2-Amine
- Structure : Substituted with a nitrophenyl group at position 4 of the thiazole.
- Properties: High melting point (286°C) and moderate yield (94%).
- Key Difference : The nitro group contrasts with the methyl and phenylquinazolinyl groups in the target compound, which may improve lipophilicity and blood-brain barrier penetration .
Thiadiazole Analogues
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Structure : Replaces thiazole with thiadiazole and incorporates a chlorobenzylidene group.
- Activity : Exhibits insecticidal and fungicidal properties, highlighting the role of heterocycle choice in biological activity .
- Key Difference : Thiadiazoles are less common in CNS targets but are effective in agrochemical applications, underscoring the importance of core heterocycle selection .
Comparative Data Table
Biological Activity
5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities. This article reviews the biological activities associated with 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine, supported by relevant case studies and research findings.
Synthesis and Structure
The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:
This compound features a quinazoline ring fused with a thiazole moiety, which is significant for its biological activity.
Antitumor Activity
Quinazoline derivatives have shown promising antitumor properties. The compound 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine has been evaluated against various cancer cell lines. In vitro studies reveal that it exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxicity of 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.24 |
| HepG2 | 12.67 |
These values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives are well-documented. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes.
Table 2: COX-II Inhibition by 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
| Compound | IC50 (µM) | Reference Compound (Indomethacin) | IC50 (µM) |
|---|---|---|---|
| 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-am | 10.34 | Indomethacin | 8.50 |
The results demonstrate that this compound has comparable activity to established anti-inflammatory drugs, indicating its potential for further development.
Antibacterial and Antifungal Activity
Recent studies have also evaluated the antibacterial and antifungal properties of quinazoline derivatives. The compound showed moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-am
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20.00 |
| Escherichia coli | 25.00 |
| Candida albicans | 30.00 |
These findings suggest that the compound could be explored for use in treating infections caused by resistant strains.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-am with target proteins involved in tumor growth and inflammation. The compound's ability to inhibit key enzymes such as EGFR and COX-II is attributed to its structural features that facilitate strong binding affinities.
Case Studies
-
Study on Anticancer Activity : A recent study demonstrated that the compound inhibited cell proliferation in MCF7 cells through apoptosis induction mechanisms.
"The results indicated significant apoptosis in treated cells compared to controls" .
- Anti-inflammatory Assessment : In an animal model of inflammation, treatment with this compound resulted in reduced paw edema compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted thiazole amines and quinazoline derivatives. For example, refluxing 2-amino-4-phenylthiazole with 2-phenylquinazolin-4-yl chloride in dichloromethane (DCM) or dimethylformamide (DMF) in the presence of triethylamine (TEA) as a base yields the target compound. A slight excess of the carboxylic acid component (if applicable) ensures complete reaction, followed by purification via recrystallization from ethanol or methanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as C=N (1599 cm⁻¹), aromatic C=C (1440 cm⁻¹), and primary amines (NH₂ stretching at 3435–3252 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.20–7.77 ppm for phenyl/thiazole rings) and NH₂ protons (δ 6.78 ppm) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns for structural validation .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted intermediates. Recrystallization from ethanol or methanol improves purity, particularly for removing polar byproducts. For heat-sensitive compounds, cold filtration in DCM/hexane mixtures is advised .
Advanced Research Questions
Q. How can molecular docking guide the prediction of this compound’s mechanism of action?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina can model interactions between the compound and target proteins (e.g., PFOR enzyme in anaerobic organisms). Focus on hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking between the quinazoline ring and aromatic residues in the active site. Validate predictions with in vitro enzymatic inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and incubation conditions (e.g., 37°C, 24 hours) for antimicrobial studies .
- Dose-Response Analysis : Compare IC₅₀ values across studies to account for concentration-dependent effects .
- Structural Confirmation : Ensure synthesized batches are identical via XRD (e.g., space group I 1 2/a 1, unit cell parameters a=19.2951 Å, b=13.6381 Å) to rule out polymorphic variations affecting activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Modify the quinazoline 2-phenyl group (e.g., electron-withdrawing Cl or NO₂) or thiazole 5-methyl group to assess effects on solubility and bioactivity .
- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability .
- In Silico Tools : Use QSAR models to correlate logP values with cytotoxicity data, prioritizing derivatives with optimal hydrophobicity (logP ~2–3) for cellular uptake .
Q. What crystallization conditions yield high-quality single crystals for XRD analysis?
- Methodological Answer : Slow evaporation of a saturated DCM/ethanol (1:1) solution at 150 K produces diffraction-quality crystals. Monitor crystal growth under polarized light to avoid twinning. Refinement parameters (R-factor <0.05, wR₂ <0.12) ensure structural accuracy .
Data Analysis and Experimental Design
Q. How to address low yields in coupling reactions during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use EDCI/HOBt or DCC/DMAP systems to enhance amide bond formation efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .
Q. What computational methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
